N-ethyl-10H-phenothiazine-10-carboxamide
Overview
Description
N-ethyl-10H-phenothiazine-10-carboxamide is a compound belonging to the phenothiazine class of chemicals. Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, particularly in the treatment of psychiatric disorders, cancer, and infectious diseases. This compound is a derivative of phenothiazine and exhibits unique properties that make it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with ethylamine and a carboxylating agent. One common method involves the following steps:
Starting Material: Phenothiazine is used as the starting material.
Ethylation: Phenothiazine is reacted with ethylamine in the presence of a suitable catalyst to introduce the ethyl group.
Carboxylation: The ethylated phenothiazine is then reacted with a carboxylating agent, such as phosgene or carbon dioxide, to introduce the carboxamide group.
The reaction conditions typically involve heating the mixture to a specific temperature (e.g., 60°C) and maintaining it for a certain period (e.g., 1-2 hours) to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and time) ensures high yield and purity of the final product. Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-ethyl-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has shown its potential in anticancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms to neutralize reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
10H-phenothiazine: The parent compound of N-ethyl-10H-phenothiazine-10-carboxamide, known for its antipsychotic and antihistamine properties.
N-ethyl-10H-phenothiazine: A closely related compound with similar chemical structure but lacking the carboxamide group.
Uniqueness
This compound is unique due to the presence of both the ethyl and carboxamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethylphenothiazine-10-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-16-15(18)17-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)17/h3-10H,2H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSICPLFFAWJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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